2-Cyclohexyl-1-(methylamino)propan-2-ol

Catalog No.
S15928842
CAS No.
M.F
C10H21NO
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexyl-1-(methylamino)propan-2-ol

Product Name

2-Cyclohexyl-1-(methylamino)propan-2-ol

IUPAC Name

2-cyclohexyl-1-(methylamino)propan-2-ol

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C10H21NO/c1-10(12,8-11-2)9-6-4-3-5-7-9/h9,11-12H,3-8H2,1-2H3

InChI Key

AFCKJZAXNWHMRT-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)(C1CCCCC1)O

2-Cyclohexyl-1-(methylamino)propan-2-ol is a chemical compound characterized by its unique structure, which includes a cyclohexyl group and a methylamino functional group attached to a propanol backbone. Its molecular formula is C10H21NOC_{10}H_{21}NO, with a molecular weight of approximately 171.28 g/mol. This compound is often studied for its potential applications in pharmaceuticals and organic synthesis due to its interesting chemical properties and biological activities.

2-Cyclohexyl-1-(methylamino)propan-2-ol can undergo various chemical transformations:

  • Oxidation: The alcohol group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common reaction conditions include:

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Lithium aluminum hydride in an anhydrous ether solvent.
  • Substitution: Thionyl chloride or phosphorus tribromide in inert solvents like dichloromethane.

The synthesis of 2-Cyclohexyl-1-(methylamino)propan-2-ol typically involves several steps:

  • Formation of Cyclohexylmagnesium Bromide: This Grignard reagent is synthesized from cyclohexyl bromide and magnesium.
  • Reaction with 2-Bromo-1-(methylamino)propane: The Grignard reagent is reacted with 2-bromo-1-(methylamino)propane in an anhydrous ether solvent under reflux conditions.
  • Purification: The product can be purified through distillation or recrystallization to obtain the desired compound.

In industrial settings, continuous flow reactors may be employed to enhance the efficiency and yield of the production process while ensuring quality control through high-performance liquid chromatography (HPLC).

2-Cyclohexyl-1-(methylamino)propan-2-ol has potential applications in several fields:

  • Pharmaceuticals: Its unique structural features may allow it to interact with biological targets, making it a candidate for drug development.
  • Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.

The specific applications are still under investigation, with ongoing research aimed at uncovering its full potential.

When comparing 2-Cyclohexyl-1-(methylamino)propan-2-ol with similar compounds, several key features highlight its uniqueness:

Compound NameMolecular FormulaKey Features
1-(Methylamino)-propan-2-olC4H11NOSimpler structure; lacks cyclohexyl group
2-Methylamino-cyclohexanolC7H15NOContains hydroxyl group; different functional groups
3-Cyclohexylpropan-1-aminesC10H21NDifferent amine positioning; lacks alcohol functionality

Uniqueness:
The presence of both a cyclohexyl group and a methylamino moiety in 2-Cyclohexyl-1-(methylamino)propan-2-ol contributes to its distinct reactivity and potential biological activity compared to other similar compounds. This unique combination may influence its pharmacokinetic properties and interactions with biological systems, making it a subject of interest in medicinal chemistry research .

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

171.162314293 g/mol

Monoisotopic Mass

171.162314293 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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